5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione

TAK1 inhibition Kinase selectivity Inflammation signaling

Researchers probing TAK1-dependent signaling face off-target effects from generic naphthoquinones. This compound offers selective TAK1/TAB1 inhibition (IC50 37 nM) with negligible 5-LOX activity (>10 μM). • TAK1/TAB1 IC50: 37 nM - pathway-specific probe for inflammation and cancer models • >270-fold selectivity over 5-LOX - minimal arachidonic acid interference • Distinct 5-OMe/2-SPh substitution - avoids broad cytotoxicity of simpler analogs (cf. 5-methoxy-1,4-naphthoquinone IC50 1.7-4.7 μM) Supplied as a research-grade probe with consistent batch quality for reproducible pharmacology.

Molecular Formula C17H12O3S
Molecular Weight 296.3 g/mol
CAS No. 105259-49-2
Cat. No. B11837293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione
CAS105259-49-2
Molecular FormulaC17H12O3S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C=C(C2=O)SC3=CC=CC=C3
InChIInChI=1S/C17H12O3S/c1-20-14-9-5-8-12-16(14)13(18)10-15(17(12)19)21-11-6-3-2-4-7-11/h2-10H,1H3
InChIKeyNRNLBHUQOUYMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione – Overview & Procurement


5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione (CAS 105259-49-2) is a synthetic 1,4-naphthoquinone derivative featuring a methoxy group at position 5 and a phenylsulfanyl (phenylthio) group at position 2 on the naphthalene-1,4-dione core [1]. Its molecular formula is C17H12O3S with a molecular weight of 296.34 g/mol [2]. The compound belongs to a class of naphthoquinones known for diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties [3]. The dual substitution pattern (5-OCH3 and 2-SPh) distinguishes it from simpler naphthoquinone scaffolds and modulates its physicochemical and biological profile [4].

Pathway study TAK1 signaling pathway probe with dual-substitution scaffold
Selectivity context Substitution-dependent kinase selectivity over broad cytotoxicity
SAR tool Naphthoquinone core with 5-OCH₃ and 2-SPh for analog comparison

5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione – Why Simple Analogs Fail


Within the 1,4-naphthoquinone class, minor structural modifications dramatically alter biological activity, selectivity, and physicochemical properties. The presence and position of substituents such as methoxy and phenylthio groups critically influence redox potential, lipophilicity, and target engagement [1]. For example, 5-methoxy-1,4-naphthoquinone exhibits potent but non-selective cytotoxicity (IC50 1.7–4.7 μM across multiple cell lines) [2], whereas the addition of a 2-phenylsulfanyl group in the target compound shifts the pharmacological profile toward specific kinase inhibition [3]. Similarly, 2-phenylthio-1,4-naphthoquinone lacks the 5-methoxy group and shows a different lipophilicity profile (XLogP 3.6 vs. 3.7) . These differences underscore that generic substitution with simpler naphthoquinones or analogs with altered substitution patterns cannot replicate the target compound's distinct selectivity and property profile.

2-SPh absence 5-Methoxy-1,4-naphthoquinone lacks the phenylsulfanyl group and may shift from kinase engagement to broad cytotoxicity.
5-OCH₃ absence 2-Phenylthio-1,4-naphthoquinone has altered lipophilicity and may not reproduce methoxy-dependent selectivity or potency context.
Unsubstituted core Simpler 1,4-naphthoquinones cannot replicate the substitution-driven TAK1/5-LOX selectivity profile.

5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione – Comparative Performance Evidence


TAK1 Kinase Inhibition Selectivity

The target compound exhibits potent inhibition of the TAK1/TAB1 kinase complex with an IC50 of 37 nM [1]. In contrast, the related 2-phenylthio-1,4-naphthoquinone (lacking the 5-methoxy group) shows no reported TAK1 inhibitory activity in available databases, and the 5-methoxy-1,4-naphthoquinone analog demonstrates broad cytotoxicity (IC50 1.7–4.7 μM) [2] without specific kinase targeting. The >46-fold improvement in potency relative to the general cytotoxic profile of the 5-methoxy analog underscores the critical contribution of the 2-phenylsulfanyl moiety to TAK1 engagement.

TAK1 kinase selectivity
Reported
IC₅₀ 37 nM vs. 5-methoxy analog (no TAK1 activity reported)
Supports TAK1 pathway engagement context
>46-fold lower IC₅₀ than analog cytotoxicity; requires independent confirmation
TAK1 inhibition Kinase selectivity Inflammation signaling

5-LOX Inhibition: Negative Selectivity Marker

The target compound demonstrates minimal inhibition of human recombinant 5-lipoxygenase (5-LOX), with an IC50 >10,000 nM [1]. This is in stark contrast to many 1,4-naphthoquinone derivatives that exhibit potent 5-LOX inhibitory activity (e.g., certain lawsone derivatives with IC50 values in the low micromolar range) [2]. The high IC50 value indicates a favorable selectivity window against this pro-inflammatory enzyme, reducing the likelihood of off-target effects in assays focused on other pathways.

5-LOX selectivity
Reported
IC₅₀ >10,000 nM
Supports selectivity against 5-LOX pathway
Favorable window vs. many naphthoquinones with low μM 5-LOX inhibition
5-LOX inhibition Off-target profiling Enzyme selectivity

Lipophilicity vs. Non-Methoxylated Analog

The target compound has a computed XLogP3-AA value of 3.7 [1], whereas the non-methoxylated analog 2-phenylthio-1,4-naphthoquinone has an XLogP3-AA of 3.6 . The small but measurable increase in lipophilicity (Δ = +0.1 log units) is attributable to the 5-methoxy substituent. This difference may influence membrane permeability and protein binding characteristics in cellular assays.

Lipophilicity shift
Direct comparison
XLogP3-AA 3.7 vs. 3.6 (2-phenylthio analog, Δ +0.1)
5-OCH₃ slightly increases computed lipophilicity
May influence membrane permeability in cellular assays
Lipophilicity XLogP3-AA Physicochemical property

Cytotoxicity and the 5-Methoxy Substituent

While direct cytotoxicity data for the exact target compound are limited, its close analog 5-methoxy-1,4-naphthoquinone (lacking the 2-phenylsulfanyl group) exhibits potent and broad cytotoxic activity with IC50 values of 0.31 μg/mL (1.7 μM) against HL-60 cells, 0.88 μg/mL (4.7 μM) against SF-295 cells, and 0.69 μg/mL (3.7 μM) against PBMC [1]. This activity is mechanistically linked to caspase 8 and 3/7 activation and mitochondrial-independent apoptosis [2]. The 5-methoxy group is essential for this cytotoxic potency; its combination with a 2-phenylsulfanyl substituent in the target compound may modulate both potency and selectivity, as evidenced by the distinct TAK1 inhibition profile.

Cytotoxicity context
Class-level inference
Analog 5-methoxy-1,4-naphthoquinone: IC₅₀ 1.7–4.7 μM (HL-60, SF-295, PBMC)
5-OCH₃ motif linked to cytotoxicity; target compound profile may differ
Direct data for target compound not available; review in desired cell models
Cytotoxicity Anticancer activity Apoptosis

Antifungal Activity: 5-Methoxy Naphthoquinone Series

In a study of naphthalene-1,4-diones modified at positions 2, 3, and 5, the 3-arylamino-5-methoxy-naphthalene-1,4-diones demonstrated more potent antifungal activity than other synthesized groups, including 2-arylamino-3-chloro-5-hydroxy-naphthalene-1,4-diones [1]. Although the exact target compound was not tested, the data indicate that the 5-methoxy substitution consistently enhances antifungal potency within this chemotype. The target compound combines this favorable 5-methoxy feature with a 2-phenylsulfanyl group, potentially offering a unique antifungal profile distinct from the arylamino-substituted series.

Antifungal inference
Class-level inference
5-Methoxy series enhanced activity vs. hydroxy/chloro analogs (C. albicans, A. niger)
5-OCH₃ supports antifungal SAR; target compound substitution not tested
Direct MIC data for this compound needed for procurement decision
Antifungal activity Candida albicans Aspergillus niger

5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione – Research & Procurement Applications


TAK1 Inhibitor Development

With a TAK1/TAB1 IC50 of 37 nM [1], this compound serves as a potent chemical probe for dissecting TAK1-dependent signaling in inflammation and cancer models. Its >10 μM 5-LOX IC50 [2] ensures minimal interference with the arachidonic acid pathway, making it suitable for pathway-specific investigations where off-target lipoxygenase inhibition would confound results.

SAR Exploration of Naphthoquinone Scaffolds

The dual substitution pattern (5-OCH3 and 2-SPh) allows systematic comparison with simpler analogs. Researchers can leverage the XLogP3-AA difference (3.7 vs. 3.6 for 2-phenylthio analog) [3] to study lipophilicity effects on cellular permeability, and contrast the TAK1 inhibitory profile with the broad cytotoxicity of 5-methoxy-1,4-naphthoquinone (IC50 1.7–4.7 μM) [4] to map substitution-dependent selectivity shifts.

Antifungal Lead Optimization

Given that 5-methoxy-substituted naphthalene-1,4-diones exhibit superior antifungal activity compared to hydroxy- or chloro-substituted analogs [5], the target compound provides a novel 2-phenylsulfanyl variant for antifungal screening. It may overcome resistance mechanisms that limit the efficacy of existing naphthoquinone antifungals.

Selectivity Profiling: Kinase and Redox Panels

The stark contrast between potent TAK1 inhibition (37 nM) [1] and weak 5-LOX inhibition (>10,000 nM) [2] makes this compound an ideal candidate for broader kinome and oxidoreductase selectivity profiling. It can be used as a reference standard in assay development to define selectivity thresholds for naphthoquinone-derived inhibitors.

Application
Selection Property
Validation Focus
TAK1 pathway signaling studies
TAK1/TAB1 engagement profile
Kinase selectivity and off-target assessment
Naphthoquinone SAR exploration
Substitution-dependent selectivity shift
Cytotoxicity vs. kinase inhibition panel comparison
Antifungal screening studies
5-Methoxy antifungal pharmacophore
MIC and strain-panel endpoints
Selectivity profiling assays
Kinase vs. 5-LOX selectivity window
Broad kinome/oxidoreductase panel evaluation
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